molecular formula C13H15BCl2N2O4 B15207865 {1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-69-1

{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid

Cat. No.: B15207865
CAS No.: 915283-69-1
M. Wt: 345.0 g/mol
InChI Key: YFJWJINWDUEJAY-UHFFFAOYSA-N
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Description

(1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a boronic acid group attached to a pyrrolidine ring, which is further substituted with a 2,6-dichlorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 2,6-dichlorobenzamido intermediate, which is then coupled with a pyrrolidine derivativeThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is often facilitated by the formation of a tetrahedral boronate complex, which mimics the transition state of enzyme-catalyzed reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid lies in its combination of functional groups, which imparts distinct reactivity and potential for diverse applications. The presence of the dichlorobenzamido group enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

CAS No.

915283-69-1

Molecular Formula

C13H15BCl2N2O4

Molecular Weight

345.0 g/mol

IUPAC Name

[1-[2-[(2,6-dichlorobenzoyl)amino]acetyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C13H15BCl2N2O4/c15-8-3-1-4-9(16)12(8)13(20)17-7-11(19)18-6-2-5-10(18)14(21)22/h1,3-4,10,21-22H,2,5-7H2,(H,17,20)

InChI Key

YFJWJINWDUEJAY-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNC(=O)C2=C(C=CC=C2Cl)Cl)(O)O

Origin of Product

United States

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